molecular formula C11H12F3NO2 B1342530 Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate CAS No. 129941-39-5

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No. B1342530
M. Wt: 247.21 g/mol
InChI Key: FLZVNAUDBQHCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate (M2ATFPP) is a compound that has been studied for its potential applications in scientific research. It is a member of the class of organic compounds known as amino acids and is composed of a carboxylic acid group linked to an amine group. M2ATFPP has been studied for its potential applications in a variety of areas, including its role as a biosensor, its use in chemical synthesis, and its biochemical and physiological effects.

Scientific Research Applications

Asymmetric Synthesis

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate has been utilized in asymmetric synthesis. For example, an efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, using the hydrolytic kinetic resolution method with Jacobsen catalyst, has been described (A. Narsaiah & J. Kumar, 2011).

Phenolic Compound Synthesis

This compound is also involved in the synthesis of novel phenolic compounds. For instance, it's used in synthesizing new compounds from the tender leaves of Eucommia ulmoides Oliv., contributing to the enrichment of chemical information and further research on its anti-inflammatory effects (Xiaolei Ren et al., 2021).

Stereoselective Synthesis

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate plays a key role in the stereoselective synthesis of certain compounds. For example, an efficient synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate by hydrogenation of enantiomeric enamine with Pd(OH)2C is reported (H. Zhong et al., 1999).

Reactions with Nucleophiles

Studies on the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles have been conducted, leading to the formation of acyclic and heterocyclic compounds (V. Sokolov & A. Aksinenko, 2010).

Biocatalysis Applications

The biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, has been studied using Methylobacterium Y1-6, showcasing its utility in the preparation of enantiopure compounds (Yi Li et al., 2013).

Radio

pharmaceutical ProductionAutomated synthesis of the radiopharmaceutical 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1) for PET imaging sphingosine-1 phosphate receptor 1 (S1P1) is an application of this compound. This process involves a two-step-one-pot procedure, highlighting its importance in the development of new diagnostic tools (Zonghua Luo et al., 2019).

Synthesis of Novel Compounds

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate is used in the synthesis of new chemical entities, such as imidazo[1,2-a]pyrimidine compounds, which may have potential applications in various fields of chemistry and pharmacology (J. Liu, 2013).

HPLC Method Development

The compound has been used in the development of a reverse phase HPLC method for separating stereo isomers of related compounds, demonstrating its role in analytical chemistry (Prakash M Davadra et al., 2011).

properties

IUPAC Name

methyl 2-amino-3-[4-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14/h2-5,9H,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZVNAUDBQHCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Lei, H Feng, C Wang, H Li, J Shi, J Wang… - Bioorganic & medicinal …, 2016 - Elsevier
Proteasome had been clinically validated as an effective target for the treatment of cancers. Up to now, many structurally diverse proteasome inhibitors were discovered. And two of …

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